molecular formula C23H16N2O6 B5961986 2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid

2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid

Cat. No.: B5961986
M. Wt: 416.4 g/mol
InChI Key: NDKGVCVKYSPBLT-UHFFFAOYSA-N
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Description

2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamido group, a methoxyphenyl group, and a dioxoisoindole carboxylic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid typically involves multi-step organic reactionsThe final step involves the formation of the dioxoisoindole carboxylic acid moiety under controlled conditions, such as specific temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzamido and methoxyphenyl groups play a crucial role in binding to target molecules, while the dioxoisoindole carboxylic acid moiety contributes to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(4-benzamido-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O6/c1-31-19-12-15(24-20(26)13-5-3-2-4-6-13)8-10-18(19)25-21(27)16-9-7-14(23(29)30)11-17(16)22(25)28/h2-12H,1H3,(H,24,26)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKGVCVKYSPBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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